2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
Description
Systematic Nomenclature and CAS Registry Number Analysis
The compound 2-ethylhexyl 2,3,4,5-tetrabromobenzoate-d17 is systematically named [1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate , reflecting its isotopic labeling pattern. Its CAS Registry Number is 1794752-19-4 , distinguishing it from its non-deuterated analog (CAS: 183658-27-7 ).
The naming convention adheres to IUPAC guidelines, specifying:
- Deuterium substitution : 17 deuterium atoms replace hydrogens on the ethylhexyl chain.
- Bromination pattern : Four bromine atoms occupy positions 2, 3, 4, and 5 on the benzoate aromatic ring.
Table 1: Key Identifier Comparison
Molecular Formula and Isotopic Labeling Pattern
The molecular formula of the deuterated compound is C₁₅H₁D₁₇Br₄O₂ , with a molecular weight of 567.027 g/mol . The non-deuterated analog has the formula C₁₅H₁₈Br₄O₂ and a molecular weight of 549.92 g/mol .
Isotopic Labeling Pattern :
- Ethylhexyl chain : 12 deuteriums on the hexyl group (positions 1,1,2,3,3,4,4,5,5,6,6,6) and 5 deuteriums on the ethyl group (positions 1,1,2,2,2).
- Functional groups : The benzoate moiety remains unlabeled, retaining four bromine atoms.
Table 2: Molecular Composition Comparison
| Component | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Molecular Formula | C₁₅H₁D₁₇Br₄O₂ | C₁₅H₁₈Br₄O₂ |
| Molecular Weight (g/mol) | 567.027 | 549.92 |
| Isotopic Purity | ≥98% | N/A |
Comparative Structural Analysis with Non-Deuterated Analog
Structurally, the deuterated and non-deuterated forms share identical brominated benzoate cores but differ in hydrogen/deuterium distribution on the ethylhexyl chain.
Key Structural Features :
- Aromatic ring : Both compounds have a tetra-brominated benzoate group, contributing to their flame-retardant properties.
- Aliphatic chain : The deuterated form’s ethylhexyl group exhibits 17 deuterium substitutions, altering its physical properties (e.g., density, boiling point) without affecting chemical reactivity.
Applications in Research :
- Environmental analysis : The deuterated form serves as an internal standard in mass spectrometry for quantifying its non-deuterated analog in environmental samples.
- Metabolic studies : Isotopic labeling enables tracking of metabolic pathways without interference from endogenous compounds.
Figure 1: Structural Comparison
Deuterated Form:
Br₄C₆COO-(C₂D₅)(C₆D₁₂)
Non-Deuterated Form:
Br₄C₆COO-(C₂H₅)(C₆H₁₃)
Table 3: Physicochemical Property Differences
| Property | Deuterated Form | Non-Deuterated Form |
|---|---|---|
| Boiling Point | 249 °C (lit.) | 110.6 °C |
| Density | 1.785 g/cm³ (predicted) | 1.57 (predicted) |
| Refractive Index | n/a | 1.57 (predicted) |
Properties
CAS No. |
1794752-19-4 |
|---|---|
Molecular Formula |
C15H18Br4O2 |
Molecular Weight |
567.027 |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
InChI Key |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Synonyms |
2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester; TBB-d17; |
Origin of Product |
United States |
Preparation Methods
Gel Permeation Chromatography (GPC)
Acidic Lipid Removal
-
Treatment : 40 μL of 98% added to the GPC-purified extract, followed by nitrogen evaporation and reconstitution in n-hexane.
-
Purpose : Degrades residual lipids and polar impurities without affecting the deuterated ester.
Final purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields a product with ≥98% chemical and isotopic purity, confirmed by and LC-MS/MS.
Analytical Validation and Quality Control
Structural Confirmation
Isotopic Purity
-
Accurate Mass Spectrometry : Measures 562.911 (calculated for ) with <0.5 Da deviation.
-
SIL Type : Deuterium-labeled (D17) ensures minimal protium contamination (<2%).
Industrial-Scale Synthesis Considerations
While laboratory methods prioritize precision, industrial production of this compound emphasizes cost-efficiency and scalability:
-
Continuous Flow Reactors : Enable rapid bromination and esterification with inline GC monitoring.
-
Solvent Recovery : Distillation units recycle toluene and dichloromethane, reducing waste.
-
Yield Optimization : Pilot studies report 85–90% yield at 100 g scale, with purity ≥97%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabromobenzoic acid.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tetrabromobenzoic acid.
Reduction: Less brominated benzoates.
Substitution: Halogen-substituted benzoates.
Scientific Research Applications
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to quench the free radicals and slow down the combustion process . The compound also forms a char layer on the material’s surface, further inhibiting the spread of flames .
Comparison with Similar Compounds
Analytical and Regulatory Considerations
- Analytical Use of Deuterated TBB : The deuterated form (TBB-d17) is critical for isotope dilution mass spectrometry, enabling precise quantification of TBB in complex matrices like dust and serum .
- Detection in Environmental Samples : TBB and TBPH are frequently detected in indoor dust (e.g., Shanghai studies: TBB at 0.5–120 ng/g; TBPH at 1–85 ng/g) .
- Regulatory Actions : Both TBB and TBPH are listed in the U.S. EPA’s 2013 TSCA Work Plan for risk assessment due to widespread human exposure .
Biological Activity
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (EHTBB-d17) is a brominated flame retardant that has garnered attention due to its widespread environmental presence and potential biological effects. This compound is a deuterated form of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EHTBB), which is used primarily in plastics and textiles to reduce flammability. Understanding its biological activity is crucial for assessing risks associated with human exposure and environmental impact.
- Molecular Formula : C15H1D17Br4O2
- Molecular Weight : 567.027 g/mol
- CAS Number : 1794752-19-4
- Physical State : Liquid
- Solubility : Soluble in DMSO, chloroform, and methanol
Metabolism and Toxicokinetics
EHTBB-d17 undergoes metabolic conversion primarily to tetrabromobenzoic acid (TBBA) in humans. Studies indicate that approximately 85% of a low dose is absorbed from the gastrointestinal tract, with minimal bioaccumulation observed in animal models. Notably, EHTBB does not appear to accumulate in tissues after repeated oral doses .
Key Metabolic Findings:
- Absorption : 85% absorption from gut at a dose of 0.1 µmol/kg.
- Metabolites Identified : TBBA and its conjugates (TBBA-sulfate and TBBA-glycine).
- Excretion : Parent compound not detected in urine; metabolites found in feces .
Endocrine Disruption Potential
Although EHTBB itself is not classified as an endocrine disruptor, its primary metabolite TBBA exhibits anti-estrogenic properties with an IC50 value of 31.75 µM. Additionally, EHTBB has been shown to activate the pregnane X receptor (PXR), which plays a significant role in regulating the metabolism of xenobiotics and endogenous hormones .
Immune System Effects
Research indicates that EHTBB can modulate glucocorticoid receptor activity. In vitro assays have shown that it acts as a potent agonist of the glucocorticoid receptor, potentially influencing immune responses and metabolic processes .
Environmental Exposure
EHTBB has been detected in various environmental matrices, including food products. A study conducted on dietary exposure indicated that EHTBB was present in over 60% of samples analyzed from two total diet studies in China. The estimated daily intake was found to be 1.33 ng/kg body weight/day for one study period .
Case Study 1: Dietary Exposure Assessment
A comprehensive analysis of dietary exposure to EHTBB revealed significant concentrations in animal-derived foods compared to plant-derived foods. The contributions from different food groups were assessed over two periods (2009-2012 and 2015-2018), highlighting the need for ongoing monitoring and risk assessment related to food safety .
Case Study 2: Toxicity Evaluation in Animal Models
In a five-day toxicity evaluation using Sprague Dawley rats, EHTBB was administered via gavage to assess acute toxicity levels. Results indicated no significant adverse effects at lower doses; however, further studies are required to understand chronic exposure implications fully .
Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Metabolism | Converted to TBBA; minimal bioaccumulation |
| Endocrine Activity | Anti-estrogenic effects via TBBA |
| Glucocorticoid Activity | Agonist activity affecting immune response |
| Environmental Presence | Detected in food; significant dietary exposure |
Q & A
Q. How can the compound’s application in polymer science be contextualized within broader chemical engineering paradigms?
- Methodological Answer : Align with CRDC subclass RDF2050103 (chemical engineering design) by studying its role as a BFR in polymer composites. Use process simulation tools to optimize extrusion parameters (e.g., temperature profiles) for homogeneous dispersion. Theoretical frameworks should address flame retardancy mechanisms (e.g., radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
